Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate
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Overview
Description
Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with a boron reagent under specific conditions. One common method is the hydroboration of the pyridine derivative followed by the addition of potassium fluoride to form the trifluoroborate salt .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Chemistry: In chemistry, potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate is extensively used in cross-coupling reactions to form complex organic molecules. Its stability and reactivity make it a preferred reagent for synthesizing various aromatic compounds .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent often have significant biological activity. For instance, biaryl structures are common in many pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of complex organic molecules makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium pentafluorophenyltrifluoroborate
Uniqueness: Compared to these similar compounds, potassium 2-chloro-6-(trifluoromethyl)pyridine-4-trifluoroborate offers unique reactivity due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. This dual functionality allows for more versatile applications in organic synthesis .
Properties
IUPAC Name |
potassium;[2-chloro-6-(trifluoromethyl)pyridin-4-yl]-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BClF6N.K/c8-5-2-3(7(12,13)14)1-4(15-5)6(9,10)11;/h1-2H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGYWRKBUGRGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC(=C1)Cl)C(F)(F)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BClF6KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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